2,3,3',4,5'-Pentachlorobiphenyl

Overview

Description

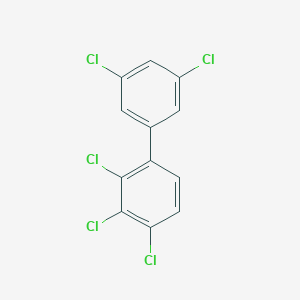

2,3,3’,4,5’-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB), a class of organic pollutants that have been widely found in the environment . It is a pentachlorobiphenyl in which the chlorines are located at the 2, 3, 3’, 4, and 5’ positions .

Molecular Structure Analysis

The molecular formula of 2,3,3’,4,5’-Pentachlorobiphenyl is C12H5Cl5 . The structure can also be represented as 1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3’,4,5’-Pentachlorobiphenyl include a molecular weight of 326.43 g/mol, a melting point of approximately 95.86°C, a boiling point of approximately 412.3°C, a density of approximately 1.5220, and a refractive index of approximately 1.6200 . Its water solubility is 12.84ug/L at 20 ºC .Scientific Research Applications

Thyroid Dysfunction Research

- Summary of Application : 2,3,3’,4,5’-Pentachlorobiphenyl (PCB118) has been used to study thyroid dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells .

- Methods of Application : FRTL-5 cells were treated with different concentrations of PCB118. The effects of PCB118 on cell viability and apoptosis were assessed using a Cell Counting Kit-8 assay and apoptosis assays .

- Results : Higher concentrations of PCB118 inhibited cell viability in a concentration- and time-dependent manner. PCB118 treatment significantly increased Akt, p-Akt, and p-FoxO3a protein or mRNA levels, and considerably decreased NIS protein and mRNA levels compared with the control groups .

Serum Thyroxine Level Research

- Summary of Application : 2,3’,4,4’,5’-Pentachlorobiphenyl (CB118) has been used to study its effect on serum total thyroxine (T4) levels in mice .

- Methods of Application : Mice were administered CB118 (50mg/kg, intraperitoneally (i.p.)) for 5 days. The levels of serum T4, thyroid-stimulating hormone, and hepatic T4-uridine 5’-diphosphate (UDP)-glucuronosyltransferase were measured .

- Results : CB118 treatment markedly decreased serum total T4 levels in both strains of mice. Significant increases in the level and activity of hepatic T4-UDP-glucuronosyltransferase by CB118 treatment were observed only in C57BL/6 mice .

Neurotoxicity Research

- Summary of Application : 2,2’,3,5’,6-Pentachlorobiphenyl (PCB 95) has been used to study its neurotoxic effects. PCBs, such as PCB 95, can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites .

- Methods of Application : Transgenic mouse models were given a single oral dose of PCB 95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .

- Results : PCB 95 levels were highest in adipose tissue, followed by the liver, brain, and blood. Adipose tissue levels were significantly higher in wild-type mice than in Cyp2abfgs-null or CYP2A6-transgenic mice .

Metabolism Research

- Summary of Application : 2,2’,3,5’,6-Pentachlorobiphenyl (PCB 95) has been used to study its metabolism in transgenic mouse models .

- Methods of Application : The mice were given a single oral dose of PCB 95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .

- Results : PCB 95 levels were highest in adipose tissue, followed by the liver, brain, and blood. Adipose tissue levels were significantly higher in wild-type mice than in Cyp2abfgs-null or CYP2A6-transgenic mice .

Reduction of Hepatic Bioaccumulation

- Summary of Application : 3,3’,4,4’,5-Pentachlorobiphenyl (PCB126) has been used to study its hepatic bioaccumulation in mice .

- Methods of Application : Mice were administered Lactobacillus reuteri CP3012 or L. acidophilus L-92 over consecutive days to reduce the hepatic bioaccumulation of PCB126 .

- Results : The study is still ongoing, and results are not yet available .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)12(17)11(9)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCDNZSLJWJDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074206 | |

| Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3',4,5'-Pentachlorobiphenyl | |

CAS RN |

70362-41-3 | |

| Record name | PCB 108 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGU9K3BW0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

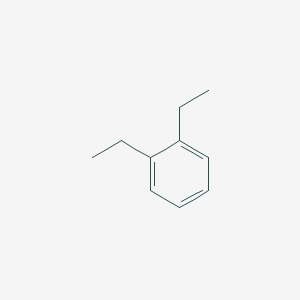

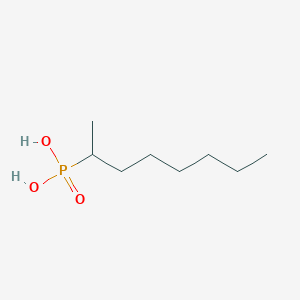

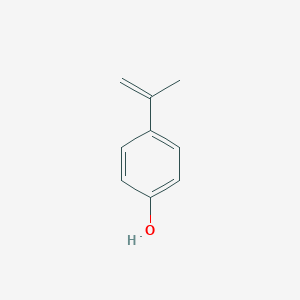

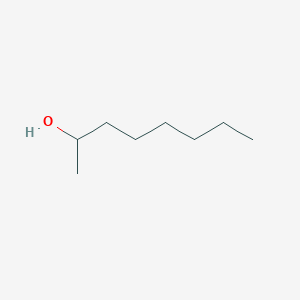

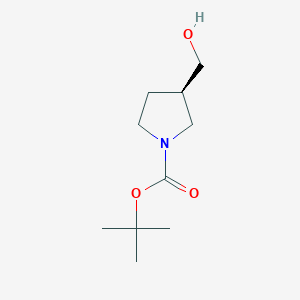

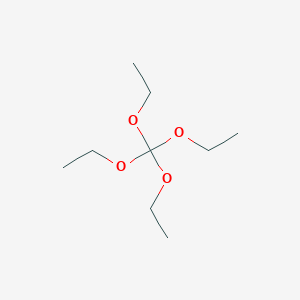

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

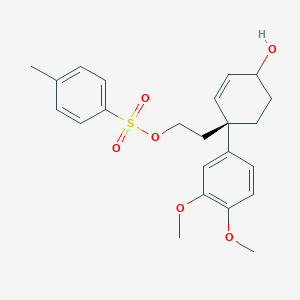

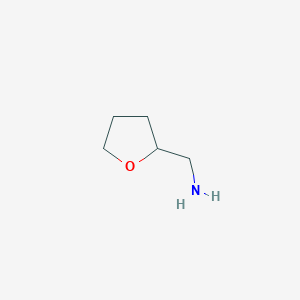

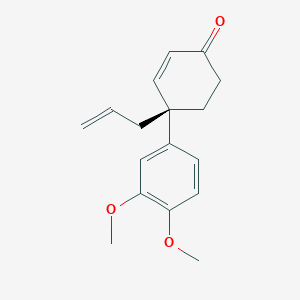

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)